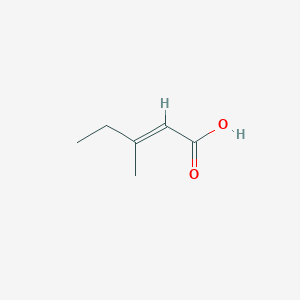

(E)-3-Methyl-2-pentenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-Methyl-2-pentenoic acid, also known as MEP, is a naturally occurring volatile organic compound found in various plants and fruits. It belongs to the group of unsaturated fatty acids and has been the subject of numerous scientific studies due to its potential health benefits.

Applications De Recherche Scientifique

1. Synthetic Chemistry and Organic Transformations

(E)-3-Methyl-2-pentenoic acid and its derivatives are involved in various synthetic chemistry applications. For example, lithiated (E)-5-tosyl-4-pentenoic acid reacts with carbonyl compounds to afford 6-hydroxy acids, which are then transformed into methyl (2E,4E)-6-hydroxydienoates or (Z)-γ-lactones (Caturla, Nájera, & Varea, 1999). Similarly, electrochemical carboxylation has been used to synthesize 3-methylene-4-pentenoic acid, an important intermediate in various chemical reactions (Senboku et al., 1998).

2. Bioreduction and Enantioselective Synthesis

The enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by Proteus vulgaris cells leads to (R)-2-hydroxy-5-methoxy-3-pentenoic acid, which is further functionalized to produce various lactones (Bonnaffé & Simon, 1992). This showcases the compound's utility in producing enantiomerically pure substances.

3. Polymer Science

The compound has been utilized in polymer science, notably in the synthesis of novel polyester building blocks. For instance, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates as catalysts, is used for co-polymerization with ethyl 6-hydroxyhexanoate (Elliot et al., 2017). This illustrates the compound's role in developing new materials with functional groups.

4. Atmospheric Chemistry

This compound is relevant in atmospheric chemistry, particularly in the formation of secondary organic aerosols. Studies have shown that unsaturated aldehydes like 2-E-pentenal, a related compound, are precursors for polar organosulfates in secondary organic aerosol, highlighting its environmental significance (Shalamzari et al., 2015).

Propriétés

IUPAC Name |

(E)-3-methylpent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)